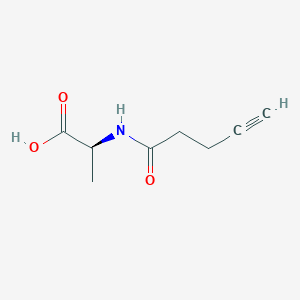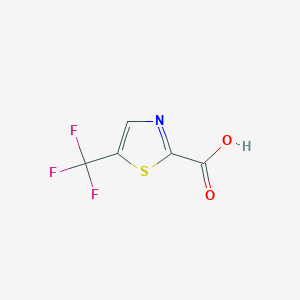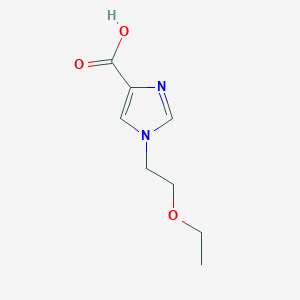
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
Übersicht
Beschreibung
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a melting point of 156-159°C. TFAA is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Genotoxic Activities of Aniline and its Metabolites
Aniline hydrochloride and its metabolites have been studied for their genotoxic potential, aiming to understand the occurrence of spleen tumors in rats. Although most validated studies did not indicate a potential of aniline to induce gene mutations, its metabolites, particularly p-aminophenol and p-hydroxyacetanilide, showed potential for inducing chromosomal damage at high doses. The carcinogenic effects in rats' spleen are attributed to chronic high-dose damage leading to oxidative stress, rather than direct genotoxic mechanisms (Bomhard & Herbold, 2005).
Phase Behavior and Applications of Ionic Liquids
Research has explored the phase behavior of ionic liquids with various solutes, including aniline, highlighting their potential applications in separation and extraction processes. The solvent abilities of ionic liquids with different anions were investigated, revealing their potential as environmentally acceptable solvents with tuneable properties for aromatic solutes. This opens avenues for using these solvents in extracting target molecules from aqueous solutions or original matrices, showcasing an application potential in separation technologies (Visak et al., 2014).
Synthesis and Structural Properties of Novel Compounds
The synthesis and structural properties of novel substituted compounds have been investigated, including those derived from reactions with anilines. Such research contributes to the development of new materials with potential applications in various industries, emphasizing the importance of understanding the chemical and physical properties of these compounds for their practical application (Issac & Tierney, 1996).
Fluorescent Chemosensors Based on Compounds
Research has focused on developing fluorescent chemosensors based on compounds for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, demonstrating the potential of using such compounds in analytical chemistry for detecting and quantifying substances in complex mixtures. The exploration of these chemosensors contributes to advancements in sensing technologies and analytical methods (Roy, 2021).
Eigenschaften
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7;/h3-6H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJXXDRNFETEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride](/img/structure/B1459358.png)








